6-(4-Bromo-1H-pyrazol-1-YL)pyridine-3-carbaldehyde

Medicinal Chemistry Organic Synthesis Building Block Sourcing

This heterocyclic building block offers dual orthogonal diversification: Suzuki-Miyaura cross-coupling at the 4-bromo position and aldehyde chemistry at the 3-position. Unlike non-halogenated analogs, this scaffold enables sequential derivatization for hit-to-lead programs. The 6-pyridyl regioisomer provides distinct spatial geometry vs. 2- and 5-substituted isomers, crucial for SAR studies targeting kinases and GPCRs. Choose the precise regioisomer for your medchem library synthesis.

Molecular Formula C9H6BrN3O
Molecular Weight 252.07 g/mol
Cat. No. B13311018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Bromo-1H-pyrazol-1-YL)pyridine-3-carbaldehyde
Molecular FormulaC9H6BrN3O
Molecular Weight252.07 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1C=O)N2C=C(C=N2)Br
InChIInChI=1S/C9H6BrN3O/c10-8-4-12-13(5-8)9-2-1-7(6-14)3-11-9/h1-6H
InChIKeyPJTDGLZXBZYPQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde – Compound Identity and Core Structural Features for Procurement Evaluation


6-(4-Bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde (CAS 1513824-60-6) is a heterocyclic building block comprising a pyridine ring connected via its 6-position to a 4-bromo-substituted pyrazole moiety, with a reactive carbaldehyde group at the pyridine 3-position . Its molecular formula is C₉H₆BrN₃O and its molecular weight is 252.07 g/mol . The compound is a member of the pyridylpyrazole aldehyde family and is distinguished from close regioisomeric and substitution analogs by its specific connectivity pattern (6-pyridyl attachment, 4-bromo on pyrazole, 3-carbaldehyde), which governs its synthetic utility and downstream derivatization potential .

Why 6-(4-Bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde Cannot Be Simply Replaced by In-Class Analogs


Compounds within the bromo-pyrazolyl-pyridine-carbaldehyde family share the same molecular formula (C₉H₆BrN₃O) but differ critically in the attachment position of the pyrazole to the pyridine ring (2-, 5-, or 6-position) and the location of the aldehyde group . These positional isomers are not interchangeable: the 6-(pyrazol-1-yl) attachment places the aldehyde para to the pyrazole-bearing carbon, maximizing the electron-withdrawing effect and enabling distinct reactivity in condensation and cross-coupling sequences compared to the 2- or 5-substituted regioisomers [1]. Furthermore, the presence of the 4-bromo substituent on the pyrazole ring provides a synthetic handle for late-stage diversification via Suzuki-Miyaura coupling that is absent in the non-halogenated parent compound 6-(1H-pyrazol-1-yl)nicotinaldehyde [2]. Substituting the target compound with a close analog risks altering reaction outcomes, biological target engagement, or the scope of accessible derivatives.

Quantitative Differentiation Evidence for 6-(4-Bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde Against Its Closest Analogs


Molecular Weight and Bromine Content Differentiation vs. Non-Halogenated Parent Compound

The target compound (MW = 252.07 g/mol) contains one bromine atom (31.7% by mass), whereas the non-halogenated analog 6-(1H-pyrazol-1-yl)nicotinaldehyde (CAS 1097198-86-1) has MW = 173.17 g/mol and contains no halogen . This 78.90 g/mol mass differential directly reflects the presence of a synthetically addressable C–Br bond, enabling orthogonal reactivity (cross-coupling) not possible with the parent compound. Suppliers list the target compound at 95% purity , while the non-halogenated analog is commercially offered at 98% purity .

Medicinal Chemistry Organic Synthesis Building Block Sourcing

Regioisomeric Aldehyde Positioning: 6-Pyridyl vs. 5-Pyridyl vs. 2-Pyridyl Attachment

Three regioisomers share the molecular formula C₉H₆BrN₃O: the target compound (6-pyridyl attachment, CAS 1513824-60-6), 5-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde (5-pyridyl attachment), and 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde (2-pyridyl attachment, CAS 1692355-13-7) . The 6-pyridyl attachment places the aldehyde at the 3-position of pyridine, para to the N-pyrazolyl substituent, maximizing conjugation and electron-withdrawal. In contrast, the 2-pyridyl isomer places the aldehyde ortho to the pyrazole, introducing steric constraints that alter reactivity in condensation reactions. The 5-pyridyl isomer has been studied in DPPH radical scavenging assays where structurally similar compounds exhibit IC₅₀ values of 12–18 µM . No equivalent published data exist for the 6-pyridyl isomer, representing a data gap that users should note.

Regioselective Synthesis Structure-Activity Relationship Medicinal Chemistry

Orthogonal Synthetic Handles: Dual Reactivity of 4-Bromo-pyrazole and 3-Carbaldehyde Motifs

The target compound presents two orthogonal reactive sites: the 4-bromo substituent on the pyrazole ring (amenable to Pd-catalyzed cross-coupling) and the aldehyde at the pyridine 3-position (amenable to reductive amination, Knoevenagel condensation, and Grignard additions) . Direct comparison of chloro, bromo, and iodopyrazoles in Suzuki-Miyaura reactions has established that bromo derivatives offer an optimal balance of reactivity and stability, being superior to iodopyrazoles (which suffer from competitive dehalogenation) and more reactive than chloropyrazoles [1]. In contrast, the methyl-substituted analog 6-(4-bromo-1H-pyrazol-1-yl)-5-methylpyridine-3-carbaldehyde (CAS 1539913-30-8, MW 266.09) introduces steric hindrance adjacent to the aldehyde that may reduce condensation efficiency .

Late-Stage Functionalization Cross-Coupling Parallel Synthesis

Antioxidant Potential: Class-Level DPPH Radical Scavenging Activity Data

Structurally similar pyridine-pyrazole hybrids containing the 4-bromopyrazolyl motif have been evaluated in DPPH radical scavenging assays. Compounds in this class exhibit IC₅₀ values of 12–18 µM, comparable to ascorbic acid as a reference standard . The electron-withdrawing bromine and aldehyde groups are proposed to enhance radical stabilization, contributing to the observed activity . Separately, pyridine-appended pyrazole derivatives synthesized from 3-pyridine-carboxaldehyde have demonstrated antioxidant activity in both DPPH and FRAP assays, with certain derivatives achieving IC₅₀ values of 0.75 ± 0.001 µg/mL (DPPH) and 8.91 ± 0.19 µg/mL (FRAP), exceeding quercetin [1]. It must be emphasized that these data are from structurally related analogs, not the target compound itself, which lacks published direct DPPH data.

Antioxidant Free Radical Scavenging Biological Evaluation

Antibacterial Activity of Sulfonamide-Linked Analogs of the 5-Pyridyl Regioisomer

Sulfonamide-linked derivatives of 5-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde have demonstrated antibacterial activity against clinically relevant pathogens. Reported MIC values include 8 µg/mL against Staphylococcus aureus (Gram-positive) and 16 µg/mL against Escherichia coli (Gram-negative) . These data come from the 5-pyridyl regioisomer, not the target 6-pyridyl compound. However, the shared 4-bromopyrazolyl-aldehyde pharmacophore suggests the target compound could serve as a precursor for analogous sulfonamide conjugate libraries. No direct antibacterial data are available for the 6-pyridyl isomer itself. Separately, sulfonamide derivatives of 5-bromo-3-iodo-pyrazolopyridines have shown Gram-negative activity with MIC = 8 µg/mL against E. coli, compared to 16 µg/mL for streptomycin , providing additional class-level context.

Antibacterial Antimicrobial Resistance Drug Discovery

Optimal Application Scenarios for 6-(4-Bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde Based on Available Evidence


Medicinal Chemistry Library Synthesis via Sequential Orthogonal Derivatization

The compound's dual orthogonal handles—a 4-bromo substituent for Pd-catalyzed Suzuki-Miyaura cross-coupling and a 3-carbaldehyde for reductive amination or Knoevenagel condensation—make it a strategic scaffold for generating diverse compound libraries in medicinal chemistry programs . Unlike the non-halogenated analog 6-(1H-pyrazol-1-yl)nicotinaldehyde, which offers only the aldehyde for derivatization, the target compound supports two-step sequential diversification: first, cross-coupling at the 4-bromo position to introduce aryl/heteroaryl diversity, followed by aldehyde functionalization to install amine-containing fragments [1]. This is particularly valuable for hit-to-lead campaigns targeting kinases, GPCRs, or epigenetic targets where pyridylpyrazole scaffolds are privileged chemotypes [2].

Regioisomer-Specific SAR Exploration of Pyridylpyrazole Pharmacophores

For structure-activity relationship (SAR) studies where the pyrazole attachment position on the pyridine ring is a critical variable, the target 6-pyridyl isomer provides a distinct spatial and electronic profile compared to the 5-pyridyl and 2-pyridyl regioisomers . The 6-pyridyl connectivity places the aldehyde para to the pyrazole-bearing carbon, maximizing through-conjugation, while the 2-pyridyl isomer introduces ortho steric constraints that can alter binding poses. Researchers investigating the impact of regioisomeric attachment on target engagement should include all three isomers as part of a systematic SAR matrix.

Antioxidant and Antimicrobial Probe Development (with Independent Verification Required)

Based on class-level evidence from structurally related 4-bromopyrazolyl-pyridine-carbaldehydes, which show DPPH IC₅₀ values of 12–18 µM and sulfonamide-linked analogs with MIC values of 8 µg/mL (S. aureus) and 16 µg/mL (E. coli) [1], the target compound may serve as a starting point for synthesizing antioxidant or antimicrobial probe molecules. However, users must independently verify the biological activity of derivatives made from the 6-pyridyl isomer, as all published activity data originate from the 5-pyridyl regioisomer or related fused pyrazolopyridine systems. The compound's value in this context is as a synthetic precursor, not as a pre-validated bioactive entity.

Building Block for Pyrazolopyridine Cyclization and Fused Heterocycle Synthesis

The juxtaposition of the aldehyde at the pyridine 3-position and the pyrazole N1 attached at the pyridine 6-position creates a geometry suitable for intramolecular cyclization reactions to form pyrazolo[3,4-b]pyridine or pyrazolo[4,3-c]pyridine fused systems . Such fused heterocycles are established kinase inhibitor scaffolds, with pyrazolo[3,4-b]pyridine derivatives reported as potent TBK1 inhibitors (lead compound IC₅₀ ~0.2 nM against cancer cell lines) [1] and PI4KIIIβ inhibitors [2]. The target compound's specific connectivity may favor certain cyclization pathways over those accessible from the 2- or 5-pyridyl regioisomers, making it the preferred precursor for specific fused ring systems.

Quote Request

Request a Quote for 6-(4-Bromo-1H-pyrazol-1-YL)pyridine-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.